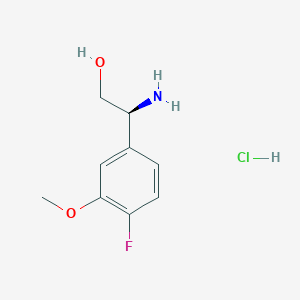
(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride” is a chemical compound with a molecular formula of C10H14FNO2 . It is also known as “1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol” and "Benzeneethanol, 4-fluoro-3-methoxy-β-(methylamino)-, (βS)-" .
Molecular Structure Analysis
The molecular structure of “(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride” consists of a 4-fluoro-3-methoxyphenyl group attached to a 2-amino-2-ethan-1-ol group . The presence of the fluorine atom and the methoxy group on the phenyl ring may influence the chemical properties of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride” include its molecular weight, which is 199.2220632 . Other properties such as melting point, boiling point, and density are not specified in the search results .Applications De Recherche Scientifique
Metabolism Studies : One study investigated the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying metabolites such as 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and others, which relate to the chemical structure of interest (Kanamori et al., 2002).
Synthesis of Novel Compounds : Research on the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile as a starting material demonstrated the creation of compounds with potential antimicrobial activity (Puthran et al., 2019).
Organometallic Studies : A study explored the activation of 1-(4-methoxyphenyl)-2-propyn-1-ol and related compounds, leading to the formation of various organometallic complexes (Bustelo et al., 2007).
Metabolite Analysis : Research into the metabolism of the pesticide methoxychlor by human cytochromes P450 revealed insights into enantiomer formation and stereochemistry, which can be relevant to the study of similar chemical structures (Hu & Kupfer, 2002).
Degradation Product Synthesis : Another study focused on the synthesis of major degradation products of the injection of Linezolid, showing methods of selective hydrolysis that could be applicable to similar compounds (Huang et al., 2014).
Chiral Building Blocks : The enantioselective synthesis of benzyloxymethyl phenyl propionic acids, including compounds similar to the chemical , has been reported, demonstrating important techniques in asymmetric synthesis (Parsons et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2.ClH/c1-13-9-4-6(8(11)5-12)2-3-7(9)10;/h2-4,8,12H,5,11H2,1H3;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHXCOXQHPCSDF-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H](CO)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B3011716.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3011721.png)
![5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide](/img/structure/B3011724.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3011726.png)


![4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3011732.png)

![3-(2,4-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3011736.png)

